tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

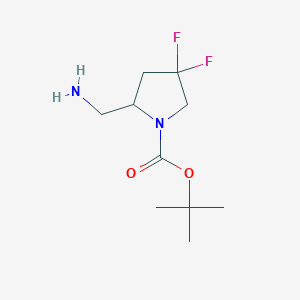

Chemical Structure and Key Features tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 1407991-24-5) is a chiral pyrrolidine derivative featuring:

- A pyrrolidine ring (5-membered saturated nitrogen heterocycle).

- 4,4-Difluoro substitution on the ring, enhancing electronegativity and metabolic stability.

- An (R)-configured aminomethyl group at the 2-position, providing a primary amine for further functionalization.

- A tert-butyl carbamate (Boc) protecting group, ensuring stability during synthetic processes.

This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing chiral amine motifs into drug candidates. Its fluorination pattern and stereochemistry make it valuable for optimizing drug-target interactions and pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRFRDWLNRHXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more efficient and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.

Substitution: The fluorine atoms on the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the aminomethyl group.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound is being investigated as a potential building block for the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and reduce side effects. Researchers are focusing on its role in developing drugs targeting various diseases, particularly those related to metabolic disorders and cancer.

2. Anticancer Activity

Preliminary studies indicate that tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate exhibits promising anticancer properties. In vitro evaluations have shown its efficacy against several cancer cell lines, suggesting it may act as an inhibitor of specific enzymes involved in tumor growth and progression .

3. Enzyme Inhibition

Research has suggested that this compound may inhibit enzymes critical to metabolic pathways. Such inhibition can be beneficial in managing diseases where these pathways are dysregulated, particularly in cancer therapy .

Case Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated the compound's effects on human tumor cells. The results indicated a notable growth inhibition rate, supporting its potential as an anticancer agent. The mean GI50 value was reported at approximately 15.72 μM, demonstrating significant activity against tested lines .

Case Study 2: Synthesis of Derivatives

Researchers have explored the synthesis of derivatives of this compound to enhance pharmacological properties. Modifications have led to compounds with improved efficacy and reduced toxicity profiles compared to existing drugs .

Data Tables

| Cell Line | GI50 (μM) | Inhibition Rate (%) |

|---|---|---|

| A549 Lung Cancer | 15.72 | Significant |

| MCF-7 Breast Cancer | 12.53 | Moderate |

| HeLa Cervical Cancer | 18.45 | Significant |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below, focusing on stereochemistry, substituents, and fluorination patterns.

Key Comparison Points

Stereochemistry :

- The (R) vs. (S) configuration at C2 (e.g., CAS 1407991-24-5 vs. 1407997-77-6) critically impacts enantioselective interactions in biological systems .

Substituent Effects: Aminomethyl (primary amine) vs. bromomethyl (electrophilic site) vs. carbamoyl (hydrogen-bond donor/acceptor). Brominated derivatives (e.g., CAS 1279894-15-3) serve as intermediates for cross-coupling reactions, while aminomethyl variants are ideal for amide/urea formation .

Fluorination Patterns: 4,4-Difluoro substitution (target compound) vs. 4-monofluoro (CAS 790667-49-1) or non-fluorinated analogues. Difluoro groups increase electronegativity and metabolic stability compared to dimethyl or hydrogen substituents .

Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered).

Protecting Groups :

- All compounds feature Boc protection , ensuring compatibility with acidic/basic reaction conditions.

Biological Activity

tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.263 g/mol

- CAS Number : 1407991-24-5

- Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.

- Fluorination : Utilizing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Esterification : Introduction of the tert-butyl ester group via tert-butyl chloroformate under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, enhancing binding affinity, while the fluorine atoms can increase hydrophobic interactions, contributing to the compound's overall reactivity and selectivity .

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

Antibacterial Properties

In a comparative study examining various compounds for antibacterial efficacy, tert-butyl derivatives demonstrated significant activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be comparable to traditional antibiotics .

Neuropharmacological Applications

In a recent investigation into compounds targeting neuroreceptors, this compound was identified as a promising candidate for further development in treating neurological disorders due to its favorable binding profile to specific receptors .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of a bromomethyl precursor, such as tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate, via nucleophilic substitution or ring-opening reactions .

- Step 2 : Substitution of the bromine atom with an amine group using reagents like ammonia or azide intermediates followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation).

- Optimization Strategies :

- Temperature Control : Reactions performed at 0–25°C minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions and confirms the tert-butyl group (δ ~1.4 ppm for 9H) and difluoropyrrolidine ring (²J coupling ~15–20 Hz for geminal fluorines) .

- ¹⁹F NMR : Confirms the presence and environment of fluorine atoms (δ ~-120 to -150 ppm for CF₂ groups) .

- X-ray Crystallography : Resolves absolute stereochemistry using programs like SHELXL (e.g., R-factor < 0.05 for high-resolution data) .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Q. How does the tert-butyl carbamate group influence synthetic utility and stability?

- Protection Strategy : The tert-butyloxycarbonyl (Boc) group shields the pyrrolidine nitrogen during functionalization of the aminomethyl group, preventing undesired side reactions.

- Deprotection : Acidic conditions (e.g., TFA or HCl in dioxane) selectively remove the Boc group without altering the difluoropyrrolidine core .

Advanced Research Questions

Q. How does the difluoropyrrolidine moiety influence conformational stability and biological interactions?

- Conformational Rigidity : The electronegativity of fluorine induces a puckered ring geometry, stabilizing specific dihedral angles (e.g., envelope or twist conformations). This rigidity enhances binding selectivity to biological targets like enzymes or receptors .

- Hydrogen Bonding : The CF₂ group participates in weak hydrogen bonds, affecting solubility and membrane permeability. Comparative studies with non-fluorinated analogs show reduced metabolic degradation .

Q. What strategies resolve discrepancies in reported synthetic yields during aminomethyl group introduction?

- Controlled Reaction Monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

- Purification Adjustments : Employ flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from ethyl acetate/hexane mixtures to isolate high-purity product .

Q. How can in silico and experimental methods validate this compound’s role as a building block in drug discovery?

- Molecular Docking : Predict binding affinities to targets like kinase enzymes (e.g., using AutoDock Vina with PyMOL visualization).

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD values < 1 µM indicate strong interactions) .

- In Vitro Assays : Test cytotoxicity and selectivity in cell lines (e.g., IC₅₀ values compared to reference drugs) .

Q. Comparative Analysis of Structural Analogs

| Compound | Substituent | Key Features | Reference |

|---|---|---|---|

| Target Compound | Aminomethyl | Enhanced nucleophilicity; chiral center at C2 | |

| Bromomethyl Analog | Bromomethyl | Higher reactivity in SN2 reactions | |

| Hydroxymethyl Analog | Hydroxymethyl | Increased polarity; lower metabolic stability |

Q. What methodologies ensure enantiomeric purity during synthesis?

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in key steps to enforce stereochemical control.

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.